molecular formula C17H23N3O2 B6801405 N-[4-(2,2,5-trimethylpyrrolidine-1-carbonyl)pyridin-2-yl]cyclopropanecarboxamide

N-[4-(2,2,5-trimethylpyrrolidine-1-carbonyl)pyridin-2-yl]cyclopropanecarboxamide

Cat. No.: B6801405
M. Wt: 301.4 g/mol
InChI Key: AIHREDUOTCJNCD-UHFFFAOYSA-N
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Description

N-[4-(2,2,5-trimethylpyrrolidine-1-carbonyl)pyridin-2-yl]cyclopropanecarboxamide is a complex organic compound featuring a pyrrolidine ring, a pyridine ring, and a cyclopropane carboxamide group

Properties

IUPAC Name

N-[4-(2,2,5-trimethylpyrrolidine-1-carbonyl)pyridin-2-yl]cyclopropanecarboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H23N3O2/c1-11-6-8-17(2,3)20(11)16(22)13-7-9-18-14(10-13)19-15(21)12-4-5-12/h7,9-12H,4-6,8H2,1-3H3,(H,18,19,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AIHREDUOTCJNCD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CCC(N1C(=O)C2=CC(=NC=C2)NC(=O)C3CC3)(C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H23N3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

301.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[4-(2,2,5-trimethylpyrrolidine-1-carbonyl)pyridin-2-yl]cyclopropanecarboxamide typically involves multi-step organic synthesis. The process begins with the preparation of the pyrrolidine ring, followed by the introduction of the pyridine ring and the cyclopropane carboxamide group. Common reagents used in these reactions include organometallic reagents, catalysts, and protecting groups to ensure the selective formation of the desired product.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize yield and purity. Techniques such as continuous flow chemistry and automated synthesis can be employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

N-[4-(2,2,5-trimethylpyrrolidine-1-carbonyl)pyridin-2-yl]cyclopropanecarboxamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: Nucleophilic and electrophilic substitution reactions can occur at different positions on the pyridine and pyrrolidine rings.

Common Reagents and Conditions

Common reagents used in these reactions include:

    Oxidizing agents: Potassium permanganate, chromium trioxide

    Reducing agents: Lithium aluminum hydride, sodium borohydride

    Catalysts: Palladium, platinum, and other transition metals

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines.

Scientific Research Applications

N-[4-(2,2,5-trimethylpyrrolidine-1-carbonyl)pyridin-2-yl]cyclopropanecarboxamide has a wide range of applications in scientific research, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a bioactive compound with various biological activities.

    Medicine: Explored for its potential therapeutic properties, including antimicrobial, anticancer, and anti-inflammatory effects.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of N-[4-(2,2,5-trimethylpyrrolidine-1-carbonyl)pyridin-2-yl]cyclopropanecarboxamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways can vary depending on the specific application and context.

Comparison with Similar Compounds

Similar Compounds

    Pyrrolidine derivatives: Compounds with similar pyrrolidine ring structures, such as pyrrolizines and pyrrolidine-2-one.

    Pyridine derivatives: Compounds with similar pyridine ring structures, such as nicotinamide and pyridoxine.

    Cyclopropane carboxamide derivatives: Compounds with similar cyclopropane carboxamide groups, such as cyclopropanecarboxylic acid derivatives.

Uniqueness

N-[4-(2,2,5-trimethylpyrrolidine-1-carbonyl)pyridin-2-yl]cyclopropanecarboxamide is unique due to its combination of structural features, which confer distinct chemical and biological properties

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